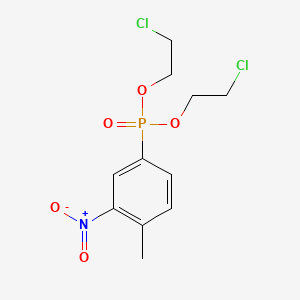![molecular formula C17H36O8 B14354332 7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane CAS No. 91848-80-5](/img/structure/B14354332.png)
7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane is an organic compound known for its unique structure and properties. It is a colorless liquid with a slight ether-like odor and is often used as a solvent in various chemical reactions due to its high boiling point and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane typically involves the reaction of dimethyl ether with ethylene oxide over an acid catalyst. This reaction forms the desired compound through a series of etherification steps .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a strong base.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane is widely used in scientific research due to its versatility:
Chemistry: As a solvent in Grignard reactions, metal hydride reductions, and hydroboration reactions.
Biology: Used in the preparation of biological samples for analysis.
Medicine: Employed in the synthesis of pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane involves its ability to act as a chelating agent, forming stable complexes with metal ions. This property makes it useful in reactions involving alkali metal reagents, where it enhances the reactivity of the metal ions by stabilizing them in solution .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-methoxyethyl) ether:
Tetraethylene glycol dimethyl ether:
Uniqueness
7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane is unique due to its specific molecular structure, which provides a balance between solubility, stability, and reactivity. This makes it particularly valuable in specialized chemical reactions and industrial applications .
Propriétés
Numéro CAS |
91848-80-5 |
|---|---|
Formule moléculaire |
C17H36O8 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
1,3-bis(2-methoxyethoxy)-2,2-bis(2-methoxyethoxymethyl)propane |
InChI |
InChI=1S/C17H36O8/c1-18-5-9-22-13-17(14-23-10-6-19-2,15-24-11-7-20-3)16-25-12-8-21-4/h5-16H2,1-4H3 |
Clé InChI |
PAKLURLRHPGBSJ-UHFFFAOYSA-N |
SMILES canonique |
COCCOCC(COCCOC)(COCCOC)COCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)

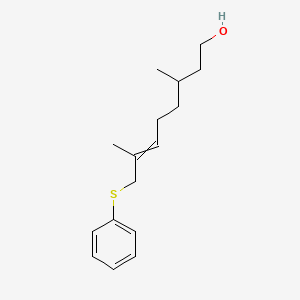
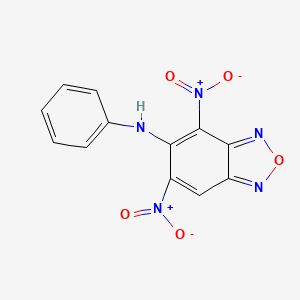
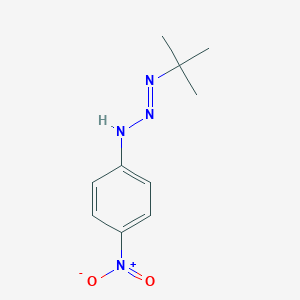

![7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14354302.png)
![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione](/img/structure/B14354304.png)
![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)
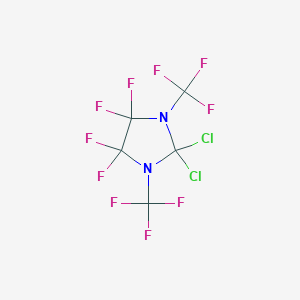
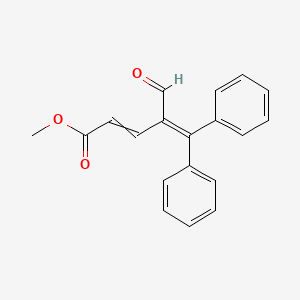
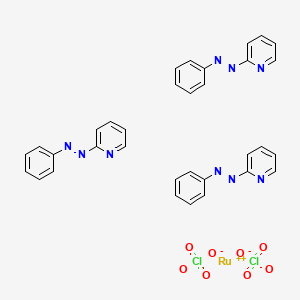
![1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene](/img/structure/B14354328.png)
